4-羟基-2-甲氧基烟酸甲酯

描述

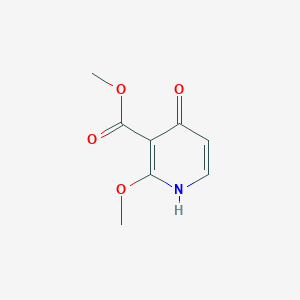

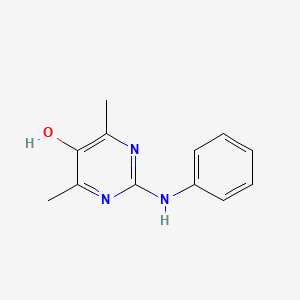

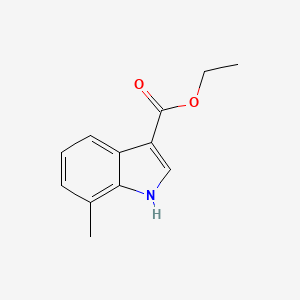

“Methyl 4-hydroxy-2-methoxynicotinate” is a chemical compound . It is also known as "methyl 2-methoxynicotinate" . The IUPAC name for this compound is "methyl 2-methoxynicotinate" . It has a molecular weight of 167.16 . The compound is typically stored at room temperature and has a physical form of a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxy-2-methoxynicotinate” is1S/C8H9NO3/c1-11-7-6 (8 (10)12-2)4-3-5-9-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-2-methoxynicotinate” is a colorless to yellow liquid . It has a molecular weight of 167.16 . The compound is typically stored at room temperature .科学研究应用

合成方法和化学性质

- 稠合 2-吡啶酮的结构单元: 有报道称,结构相关的化合物 2-氨基-6-甲氧基烟酸甲酯作为制备稠合 2-吡啶酮的有价值的结构单元。优化的合成包括顺序的微波诱导区域选择性甲氧基化和酯化,然后是微波诱导的与对甲氧基苯甲胺的反应和流动反应氢化条件下的最终脱保护,表明相关化合物在合成化学中的潜在用途(Jeges 等人,2011 年)来源。

在材料科学中的应用

- 光聚合引发剂: 对氮氧化物介导的光聚合的研究突出显示了一种具有相似官能团设置的化合物,说明了特定的化学官能团如何影响聚合过程。这项研究表明,像“4-羟基-2-甲氧基烟酸甲酯”这样的化合物可以在开发新的光聚合引发剂或设计具有特定聚合特性的材料中找到应用(Guillaneuf 等人,2010 年)来源。

化学合成和催化

- 催化和异构化: 一项关于 Fe(II)/Au(I) 继电催化 4-炔丙基/(3-卤代炔丙基)-5-甲氧基异恶唑与烟酸甲酯/6-卤代烟酸甲酯异构化的研究展示了特定的催化剂如何影响复杂分子的合成。这表明甲基化烟酸酯衍生物在催化过程中的相关性及其在合成化学中的潜力(Galenko 等人,2017 年)来源。

对分子行为的见解

- 光谱分析: 对包括氢氟醚在内的分子中甲氧基的光谱行为的研究,提供了 CF2 基团如何影响甲基 CH 键的电子性质和光谱参数的见解。鉴于其甲氧基和烟酸酯基团,这种研究有助于了解“4-羟基-2-甲氧基烟酸甲酯”在不同环境中的行为(Radice 等人,2004 年)来源。

安全和危害

“Methyl 4-hydroxy-2-methoxynicotinate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H320, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

生化分析

Cellular Effects

Methyl 4-hydroxy-2-methoxynicotinate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the Nrf2 pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms. Additionally, it has been observed to affect mitochondrial function, promoting energy production and reducing oxidative damage .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-hydroxy-2-methoxynicotinate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain oxidases, reducing the production of reactive oxygen species. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-hydroxy-2-methoxynicotinate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been associated with sustained activation of antioxidant pathways and improved cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 4-hydroxy-2-methoxynicotinate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote antioxidant defense. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at certain concentrations, and adverse effects become more pronounced at higher doses .

Metabolic Pathways

Methyl 4-hydroxy-2-methoxynicotinate is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, influencing the production of NAD+ and NADP+. These interactions affect metabolic flux and metabolite levels, contributing to the compound’s role in cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, Methyl 4-hydroxy-2-methoxynicotinate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its lipophilicity and ability to cross cell membranes, allowing it to accumulate in target tissues and exert its biochemical effects .

Subcellular Localization

The subcellular localization of Methyl 4-hydroxy-2-methoxynicotinate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and cellular signaling pathways .

属性

IUPAC Name |

methyl 2-methoxy-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-6(8(11)13-2)5(10)3-4-9-7/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSDTCWMVMWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677787 | |

| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190322-55-4 | |

| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)

![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)

![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)

![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)